molecular formula C26H37N3O B4817820 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol

4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol

Cat. No. B4817820
M. Wt: 407.6 g/mol
InChI Key: VIOOPISOHRCVKI-UHFFFAOYSA-N
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Description

4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol exerts its biological effects through its interaction with various molecular targets. It has been shown to bind to G protein-coupled receptors and modulate their activity. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol. One direction is the development of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another direction is the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol's interaction with other molecular targets and its potential applications in other fields such as material science and environmental science.
Conclusion:
In conclusion, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol and its applications in different fields.

Scientific Research Applications

4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In biology, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been used as a ligand for the study of G protein-coupled receptors. In chemistry, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been used as a chelating agent for the determination of metal ions.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)iminomethyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O/c1-25(2,3)22-16-21(17-23(24(22)30)26(4,5)6)18-27-29-14-12-28(13-15-29)19-20-10-8-7-9-11-20/h7-11,16-18,30H,12-15,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOOPISOHRCVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol
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